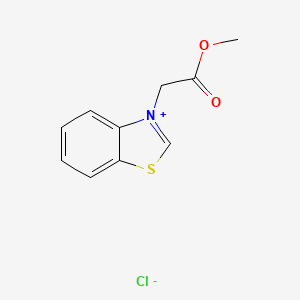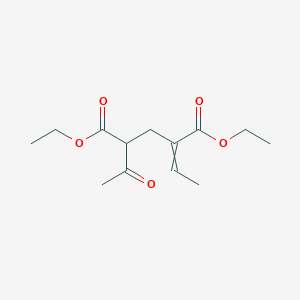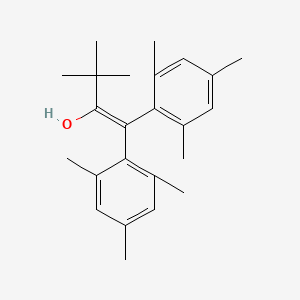![molecular formula C14H10N4O7 B14395967 3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid](/img/structure/B14395967.png)
3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone linkage between a 2,4-dinitrophenyl group and a 4-hydroxybenzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid typically involves the condensation reaction between 2,4-dinitrophenylhydrazine and 4-hydroxybenzaldehyde. The reaction is carried out in a suitable solvent such as methanol, with the presence of a catalytic amount of glacial acetic acid to facilitate the reaction. The mixture is refluxed for several hours, and the resulting product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Condensation Reactions: Formation of hydrazones from aldehydes and ketones.
Oxidation and Reduction: Potential for redox reactions due to the presence of nitro groups.
Substitution Reactions: Electrophilic aromatic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Condensation: Uses aldehydes or ketones and hydrazine derivatives under acidic conditions.
Oxidation: Utilizes oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Employs reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Hydrazones: Formed from the reaction with aldehydes or ketones.
Amines: Resulting from the reduction of nitro groups.
Substituted Phenols: Products of electrophilic aromatic substitution.
科学研究应用
3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid has several scientific research applications:
Analytical Chemistry: Used as a reagent for the detection and quantification of aldehydes and ketones.
Medicinal Chemistry:
Materials Science: Utilized in the synthesis of functional materials with specific properties such as fluorescence or conductivity.
作用机制
The mechanism of action of 3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid involves its ability to form stable hydrazone linkages with carbonyl compounds. This reaction is facilitated by the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of water to form the hydrazone bond . The compound’s biological activity may be attributed to its interaction with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and other non-covalent interactions.
相似化合物的比较
Similar Compounds
2,4-Dinitrophenylhydrazine: A precursor to the compound, used in similar analytical applications.
4-Hydroxybenzaldehyde: Another precursor, known for its reactivity with hydrazine derivatives.
Schiff Bases: Compounds with similar hydrazone linkages, widely studied for their biological and chemical properties.
Uniqueness
3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid is unique due to the combination of the 2,4-dinitrophenyl group and the 4-hydroxybenzoic acid moiety, which imparts distinct chemical reactivity and potential applications. The presence of both electron-withdrawing nitro groups and an electron-donating hydroxyl group makes it a versatile compound for various chemical transformations and applications.
属性
分子式 |
C14H10N4O7 |
|---|---|
分子量 |
346.25 g/mol |
IUPAC 名称 |
3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10N4O7/c19-13-4-1-8(14(20)21)5-9(13)7-15-16-11-3-2-10(17(22)23)6-12(11)18(24)25/h1-7,16,19H,(H,20,21)/b15-7+ |
InChI 键 |
ZWXDLBWOKJUFRE-VIZOYTHASA-N |
手性 SMILES |
C1=CC(=C(C=C1C(=O)O)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O |
规范 SMILES |
C1=CC(=C(C=C1C(=O)O)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


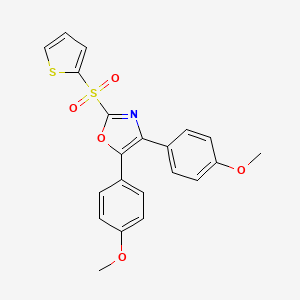
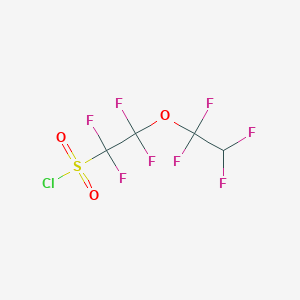

![N'-[3-(1-Chloroethyl)phenyl]-N,N-dimethylurea](/img/structure/B14395893.png)
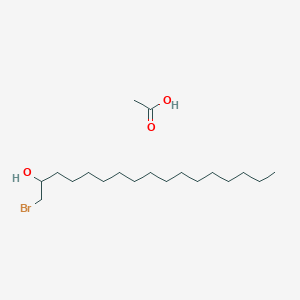

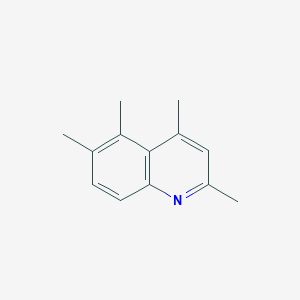

![Benzoic acid, 2-[(1-chloro-2-ethoxy-2-oxoethylidene)hydrazino]-](/img/structure/B14395926.png)
![Tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide](/img/structure/B14395935.png)
